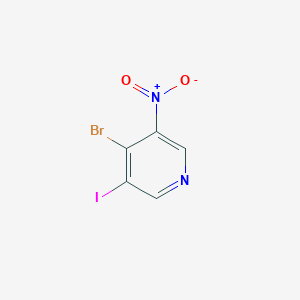

4-Bromo-3-iodo-5-nitropyridine

Description

Significance of Polyhalogenated Nitropyridines as Synthetic Intermediates

Polyhalogenated nitropyridines are a class of organic compounds characterized by a pyridine (B92270) ring bearing multiple halogen atoms and at least one nitro group. These substituents are strongly electron-withdrawing, which significantly influences the reactivity of the pyridine ring. This electronic modification makes these compounds valuable intermediates in a variety of chemical transformations.

The presence of halogens provides handles for cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are fundamental for the construction of complex molecular architectures. nih.gov The differential reactivity of various halogens (e.g., iodine vs. bromine) on the same ring can allow for site-selective functionalization, adding a layer of precision to synthetic strategies. nih.gov Furthermore, the nitro group can be readily reduced to an amino group, a common precursor for the synthesis of amides, sulfonamides, and other nitrogen-containing functionalities prevalent in bioactive compounds. nih.gov The electron-deficient nature of the ring also makes it susceptible to nucleophilic aromatic substitution, providing another avenue for derivatization. smolecule.com

Contextual Overview of Pyridine Scaffolds in Advanced Synthesis and Medicinal Chemistry

Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs. Current time information in New York, NY, US.nih.govsciencepublishinggroup.comglobalresearchonline.netresearchgate.net Their ability to improve properties like solubility and bioavailability has made them a popular choice for drug designers. Current time information in New York, NY, US. The pyridine motif is found in natural products, vitamins, and a wide range of synthetic pharmaceuticals with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govglobalresearchonline.netresearchgate.net

In advanced synthesis, pyridine scaffolds serve as versatile building blocks. The nitrogen atom can act as a ligand for metal catalysts, a hydrogen bond acceptor, or a basic center to influence reaction pathways. The aromatic ring itself can be functionalized through a variety of reactions, making it a highly adaptable platform for the synthesis of complex target molecules. globalresearchonline.net

Research Rationale for Investigating 4-Bromo-3-iodo-5-nitropyridine

The specific substitution pattern of this compound suggests a deliberate design for synthetic utility. The presence of three distinct functional groups on the pyridine ring offers the potential for sequential and regioselective reactions.

The primary research rationale for investigating this compound likely stems from its potential as a versatile building block in organic synthesis. The differential reactivity of the C-I and C-Br bonds in cross-coupling reactions is a key feature. Typically, the C-I bond is more reactive towards oxidative addition in palladium-catalyzed couplings than the C-Br bond, allowing for selective functionalization at the 3-position. nih.gov Following the initial reaction at the iodo-substituted position, the bromo-substituted position can then be targeted under different reaction conditions.

The nitro group at the 5-position further activates the ring towards nucleophilic attack and can be a precursor to an amino group. This amino group can then be used for further derivatization or to modulate the electronic properties of the final molecule. The specific arrangement of these groups in this compound makes it a potentially valuable intermediate for the synthesis of highly substituted pyridine derivatives with applications in medicinal chemistry and materials science. While direct research on this exact compound is not widely published, the extensive use of similarly substituted pyridines in the synthesis of kinase inhibitors and other biologically active molecules underscores the rationale for its investigation. ijssst.info

Structure

2D Structure

3D Structure

Properties

CAS No. |

1072141-17-3 |

|---|---|

Molecular Formula |

C5H2BrIN2O2 |

Molecular Weight |

328.89 g/mol |

IUPAC Name |

4-bromo-3-iodo-5-nitropyridine |

InChI |

InChI=1S/C5H2BrIN2O2/c6-5-3(7)1-8-2-4(5)9(10)11/h1-2H |

InChI Key |

JFHZWSWOPGHICH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)I)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 Bromo 3 Iodo 5 Nitropyridine

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of 4-bromo-3-iodo-5-nitropyridine suggests several plausible synthetic routes. The disconnection of the carbon-nitro bond via a nitration reaction leads to the precursor 4-bromo-3-iodopyridine (B1524867). Further disconnection of the carbon-halogen bonds of this intermediate reveals simpler pyridine (B92270) precursors. The order of introduction of the bromine, iodine, and nitro groups is a critical consideration in devising an efficient synthesis, as the electronic and steric properties of the substituents will influence the regioselectivity of subsequent reactions.

Two primary retrosynthetic pathways can be envisioned:

Halogenation followed by Nitration: This approach involves the initial synthesis of 4-bromo-3-iodopyridine, followed by nitration to introduce the nitro group at the C-5 position. The challenge in this route lies in the regioselective synthesis of the dihalogenated pyridine precursor.

Nitration followed by Halogenation: This strategy commences with a nitropyridine derivative, which is then subjected to sequential halogenation. The electron-withdrawing nature of the nitro group significantly deactivates the pyridine ring towards electrophilic substitution, often requiring harsh reaction conditions.

The selection of a suitable starting material is paramount. Commercially available substituted pyridines, such as aminopyridines or hydroxypyridines, can serve as versatile precursors, allowing for the introduction of halogens via Sandmeyer-type reactions or other functional group interconversions. For instance, a diazotization-iodination of an aminopyridine is a feasible method for the introduction of iodine. organic-chemistry.org

| Precursor | Synthetic Strategy | Advantages | Challenges |

| 4-Aminopyridine | Diazotization and halogenation reactions | Readily available starting material. | Multiple steps required; potential for side reactions. |

| 3,5-Dibromopyridine | Lithiation and iodination, followed by nitration. | Provides a scaffold with two of the required halogens. | Regioselective introduction of iodine and nitro group can be difficult. |

| Pyridine-N-oxide | Halogenation and nitration. | Activation of the pyridine ring towards electrophilic substitution. | Requires an additional N-oxide formation and subsequent deoxygenation step. |

Direct Halogenation Approaches for Pyridine Derivatives

The introduction of halogens onto the pyridine ring can be achieved through various methods, with the regioselectivity being a key determinant of the success of the synthesis.

The bromination of pyridine and its derivatives can be accomplished using electrophilic brominating agents. The reaction conditions can be tuned to achieve the desired regioselectivity. For electron-rich pyridines, such as aminopyridines, bromination can proceed under mild conditions. For example, 2-aminopyridine (B139424) can be brominated with bromine in acetic acid. orgsyn.org The use of N-bromosuccinimide (NBS) is also a common method for the selective bromination of heterocyclic compounds. google.com

| Substrate | Reagent | Conditions | Product | Yield | Reference |

| 2-Aminopyridine | Br₂ in Acetic Acid | <20°C to 50°C | 2-Amino-5-bromopyridine (B118841) | 62-67% | orgsyn.org |

| 4-Aminopyridine | N-Bromosuccinimide (NBS) | Room Temperature, CCl₄ | 3,5-Dibromo-4-aminopyridine | - | google.com |

| 3-Iodopyridin-2(1H)-one | NBS in Acetone | -10 to -5°C | 5-Bromo-3-iodopyridin-2(1H)-one | 95-98% purity |

The introduction of iodine at a specific position on the pyridine ring often requires a directed approach, especially for the synthesis of sterically hindered or electronically disfavored isomers. Directed ortho-metalation, involving the deprotonation of a position ortho to a directing group, followed by quenching with an iodine source, is a powerful strategy. acs.org Alternatively, halogen-dance reactions can lead to the migration of a halogen to a thermodynamically more stable position. acs.org The use of N-iodosuccinimide (NIS) as an electrophilic iodine source is also a widely employed method for the iodination of aromatic and heterocyclic compounds. rsc.org

| Method | Directing Group | Reagents | Key Features | Reference |

| Directed ortho-Lithiation | Amide, Methoxy | n-BuLi or LDA, then I₂ | High regioselectivity at the position ortho to the directing group. | acs.org |

| Electrophilic Iodination | - | N-Iodosuccinimide (NIS) | Mild conditions, suitable for various substrates. | rsc.org |

| Aprotic Diazotization | Amino Group | NaNO₂, p-TsOH, KI | One-step conversion of amines to iodides at room temperature. organic-chemistry.org | organic-chemistry.org |

The synthesis of this compound likely involves a sequential halogenation strategy. The order of halogen introduction is crucial. For instance, starting from a brominated pyridine, a subsequent directed iodination can be performed. A plausible route could involve the bromination of a suitable pyridine derivative, followed by a directed metalation-iodination at the 3-position.

A documented synthesis of 3-bromo-2-iodo-4-methyl-5-nitropyridine (B1438974) provides a relevant example of sequential halogenation and nitration, which could be adapted for the target molecule. This synthesis starts with the bromination of 4-methyl-5-nitropyridin-2-ol, followed by chlorination and then a Finkelstein-type reaction to introduce the iodine. rsc.org While the substitution pattern is different, the principles of sequential halogen introduction are applicable.

Another approach involves the synthesis of 3,5-dihalogenated pyridines, which can serve as key intermediates. nih.gov These can be prepared through ring-opening and closing sequences of Zincke imines, allowing for the stepwise introduction of different halogens. nih.gov

Introduction of the Nitro Group: Nitration Chemistry

The introduction of a nitro group onto a pyridine ring is typically achieved through electrophilic nitration.

The pyridine ring is an electron-deficient system, and its reactivity towards electrophilic substitution is significantly lower than that of benzene. The presence of electron-withdrawing halogen substituents further deactivates the ring, necessitating strong nitrating conditions, such as a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.orgresearchgate.net

The regioselectivity of nitration is governed by the existing substituents. For a 4-bromo-3-iodopyridine precursor, the incoming nitro group would be directed to the C-5 position, which is meta to the nitrogen atom and influenced by the electronic effects of the halogens.

Nitration of pyridine N-oxides is a well-established method to facilitate electrophilic substitution, particularly at the 4-position. researchgate.netbhu.ac.in The N-oxide group increases the electron density of the ring, making it more susceptible to electrophilic attack. bhu.ac.in Subsequent deoxygenation would yield the nitropyridine. For the synthesis of this compound, this strategy would involve the nitration of a 4-bromo-3-iodopyridine-N-oxide intermediate.

| Substrate | Reagents | Conditions | Product | Reference |

| 2-Amino-5-bromopyridine | 95% HNO₃, H₂SO₄ | 0°C to 60°C | 2-Amino-5-bromo-3-nitropyridine | orgsyn.org |

| 3,5-Dibromopyridine-N-oxide | Fuming HNO₃, H₂SO₄ | Heating | 3,5-Dibromo-4-nitropyridine-N-oxide | researchgate.net |

| Pyridine-N-oxide | H₂SO₄, Fuming HNO₃ | - | 4-Nitropyridine-N-oxide | bhu.ac.in |

Nitration in the Presence of Existing Halogen Substituents

The introduction of a nitro group onto a pyridine ring that already bears halogen substituents is a critical step in the synthesis of this compound. This process, known as electrophilic aromatic substitution, is significantly influenced by the electronic properties of the existing halogens. The bromine and iodine atoms are deactivating, meaning they decrease the reactivity of the pyridine ring towards electrophiles. However, they are also ortho-, para-directing. In the case of a 3,4-dihalogenated pyridine, the incoming nitro group is directed to the 5-position.

A common route involves the nitration of a precursor like 3-bromo-4-iodopyridine. The reaction is typically carried out using a mixture of fuming nitric acid and sulfuric acid. The strong acidic environment protonates the pyridine nitrogen, further deactivating the ring and making the reaction conditions challenging. The N-oxide of the pyridine derivative can also be used, which can alter the regioselectivity of the nitration. For instance, the nitration of 3-bromopyridine-N-oxide has been shown to yield the 4-nitro product. researchgate.net

In some synthetic strategies, nitration precedes halogenation. For example, 2-amino-5-nitropyridine (B18323) can be iodinated at the 3-position to yield 2-amino-3-iodo-5-nitropyridine. researchgate.net Similarly, 2-amino-5-bromopyridine can be nitrated to form 2-amino-5-bromo-3-nitropyridine. orgsyn.org These intermediates can then undergo further modifications to arrive at the target molecule.

Control of Regioselectivity and Yield in Multi-Step Synthesis

Achieving a high yield of the desired isomer, this compound, requires careful control over each step of the synthesis. The regioselectivity, which is the directing of the chemical reaction to a specific position on the molecule, is paramount.

Impact of Reaction Conditions (Temperature, Solvents, Reagents)

The conditions under which a reaction is performed have a profound impact on the outcome. Temperature, solvent, and the choice of reagents can all influence the yield and the formation of unwanted by-products.

For instance, in halogenation reactions, the temperature must be carefully controlled. Lower temperatures are often employed to prevent over-halogenation and decomposition of the starting material. The choice of solvent is also critical. Acetic acid is a common solvent for bromination reactions of aminopyridines. orgsyn.org For iodination, a mixture of sulfuric acid and water may be used. ijssst.info

The selection of reagents is equally important. For bromination, N-bromosuccinimide (NBS) is a milder and more selective reagent than liquid bromine. ijssst.info For iodination, a combination of potassium iodate (B108269) and potassium iodide in an acidic medium can generate iodine in situ, providing better control over the reaction. ijssst.info

The following table summarizes the impact of various reaction conditions on the synthesis of related halogenated nitropyridines:

| Reaction Step | Reagent(s) | Solvent | Temperature | Key Outcome/Observation | Citation |

| Bromination | Bromine | Acetic Acid | <20°C initially, then rising to 50°C | Formation of 2-amino-5-bromopyridine. Temperature control is crucial to manage the crystallization of the hydrobromide salt. | orgsyn.org |

| Iodination | Potassium Iodate, Potassium Iodide | Sulfuric Acid/Water | 100°C | Synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907). Lower temperatures resulted in incomplete reactions. | ijssst.info |

| Nitration | Nitric Acid, Sulfuric Acid | - | 0°C to 60°C | Nitration of 2-amino-5-bromopyridine to yield 2-amino-5-bromo-3-nitropyridine. The temperature was gradually increased. | orgsyn.org |

| Fluorination | TBAF | DMSO | Room Temperature | Fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide yielded the meta-fluorinated product, 3-fluoro-4-nitropyridine (B80604) N-oxide. | google.com |

Mitigation of Over-Halogenation and By-product Formation

A significant challenge in the synthesis of polyhalogenated pyridines is the potential for over-halogenation, where more halogen atoms are added to the ring than desired. This leads to the formation of by-products that can be difficult to separate from the target compound.

One strategy to minimize over-halogenation is the careful control of the stoichiometry of the halogenating agent. Using a slight excess or an equimolar amount of the reagent can help prevent the addition of multiple halogens. In the bromination of 2-aminopyridine, for example, using an equimolar amount of bromine is key. orgsyn.org

The formation of regioisomeric by-products is another concern. The inherent directing effects of the substituents on the pyridine ring generally guide the position of the incoming group, but mixtures of isomers can still form. Purification techniques such as recrystallization or chromatography are often necessary to isolate the desired product. For instance, in the preparation of 2-amino-5-bromopyridine, the crude product is washed with hot petroleum ether to remove the dibrominated by-product. orgsyn.org

Stoichiometric Control in Halogenation Processes

Precise control over the amount of each reactant, known as stoichiometric control, is fundamental to successful halogenation. This is particularly true when dealing with highly reactive halogenating agents.

In the synthesis of 2-amino-5-bromo-3-iodopyridine, the ratio of potassium iodate to potassium iodide is carefully controlled to generate the correct amount of iodine for the reaction. ijssst.info Similarly, when using N-halosuccinimides, the amount of the reagent is carefully measured to avoid unwanted side reactions.

The following table illustrates the importance of stoichiometry in specific halogenation reactions:

| Target Compound | Starting Material | Halogenating Agent | Stoichiometric Ratio (Starting Material:Reagent) | Observation | Citation |

| 2-Amino-5-bromopyridine | 2-Aminopyridine | Bromine | 1:1 | Minimizes the formation of 2-amino-3,5-dibromopyridine. | orgsyn.org |

| 2-Amino-5-bromo-3-iodopyridine | 2-Amino-5-bromopyridine | KIO₃ / KI | 1 : 0.5 : 0.6 (approx.) | Precise ratio is crucial for efficient in situ generation of iodine. | ijssst.info |

Scalability Considerations for Synthetic Protocols

Translating a laboratory-scale synthesis to a larger, industrial scale presents a unique set of challenges. A process that is efficient and high-yielding on a small scale may not be practical or safe for large-scale production.

Key considerations for scalability include:

Reagent Cost and Availability: Reagents that are feasible for laboratory use may be too expensive or not available in the quantities required for large-scale synthesis.

Reaction Safety: Exothermic reactions that are easily controlled in the lab can become hazardous on a larger scale. Proper heat management and safety protocols are essential.

Work-up and Purification: Procedures that are straightforward in the lab, such as extractions and column chromatography, can be cumbersome and generate large amounts of waste on an industrial scale. The development of crystallization-based purifications is often preferred.

One report on the synthesis of 2-amino-5-bromo-3-iodopyridine highlights the importance of developing a process that is commercially feasible for large-scale production, including the potential for recycling materials. ijssst.info The development of robust and scalable synthetic routes is an ongoing area of research, with a focus on improving efficiency and reducing environmental impact. semanticscholar.org

Chemical Reactivity and Mechanistic Studies of 4 Bromo 3 Iodo 5 Nitropyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of 4-bromo-3-iodo-5-nitropyridine is significantly influenced by the electronic effects of its substituents. The electron-deficient nature of the pyridine ring, compounded by the strong electron-withdrawing nitro group, renders the molecule highly susceptible to attack by nucleophiles.

Reactivity of Bromine and Iodine Substituents

In the context of nucleophilic aromatic substitution, the identity of the halogen atom serving as the leaving group is a critical determinant of reaction outcomes. The relative reactivity of halogens as leaving groups in SNAr reactions is generally ranked I > Br > Cl > F when the cleavage of the carbon-halogen bond is the rate-determining step. numberanalytics.comsci-hub.se This trend is attributed to the bond strength between the carbon and the halogen, with the weaker carbon-iodine bond (approximately 234 kJ/mol) being easier to break than the stronger carbon-bromine bond (approximately 276 kJ/mol). smolecule.com

Consequently, in reactions of this compound with nucleophiles, the iodine atom at the C-3 position is expected to be preferentially displaced over the bromine atom at the C-4 position. This differential reactivity allows for selective functionalization of the C-3 position while leaving the C-4 bromine available for subsequent transformations. Studies on analogous 2-halopyridines reacting with sulfur nucleophiles confirm this reactivity order (I > Br > Cl > F), suggesting that the second step of the SNAr mechanism, the departure of the leaving group, is rate-determining. sci-hub.se

However, it is noteworthy that this reactivity order can be inverted with certain nucleophiles. For instance, reactions of 2-halopyridines with the oxygen nucleophile from benzyl (B1604629) alcohol followed the order F > Cl > Br > I, indicating a change in the rate-determining step to the initial nucleophilic attack, which is favored by the high electronegativity of fluorine. sci-hub.se

Influence of the Nitro Group on Nucleophilic Attack

The nitro group (-NO2) at the C-5 position exerts a powerful activating effect on the pyridine ring toward nucleophilic attack. numberanalytics.com As a strong electron-withdrawing group, it significantly reduces the electron density of the aromatic system, particularly at the positions ortho and para to it (C-4 and C-2, and C-6 respectively). This electronic depletion makes the carbon atoms bonded to the halogens more electrophilic and thus more susceptible to attack by nucleophiles. numberanalytics.comacs.org

The mechanism of SNAr involves the formation of a negatively charged intermediate known as a Meisenheimer complex. The nitro group plays a crucial role in stabilizing this intermediate through resonance delocalization of the negative charge. scirp.org This stabilization lowers the activation energy of the reaction, thereby accelerating the rate of substitution. numberanalytics.comscirp.org The influence of the nitro group is so profound that it can enable substitutions that would otherwise be difficult or impossible, making it a cornerstone of reactivity in compounds like this compound. mdpi.com

Investigation of Activating and Deactivating Effects on Reaction Rates

Nitro Group: This is the dominant activating group. Its strong -I (inductive) and -M (mesomeric) effects drastically lower the energy of the transition state leading to the Meisenheimer complex, significantly increasing reaction rates. acs.orgscirp.org

Halogens (Bromo and Iodo): Halogens exhibit a dual electronic effect. They are deactivating through their +M (mesomeric) effect (electron donation via lone pairs) but are activating through their strong -I (inductive) effect (electron withdrawal due to electronegativity). In heteroaromatic systems like pyridine, the inductive effect typically dominates, leading to a net activation toward nucleophilic attack compared to an unsubstituted ring. nih.gov

A quantitative study on the oxidative addition of various heteroaryl halides to palladium(0), a key step in many cross-coupling reactions but also indicative of electrophilicity, assigned a high relative reactivity value to 2-bromo-5-nitropyridine. scispace.com This underscores the potent activation provided by the nitro group, which would be expected to produce very high reaction rates for SNAr on this compound. The combination of the activating ring nitrogen and the powerful nitro group far outweighs any minor deactivating resonance effects from the halogens, making the molecule highly reactive.

Metal-Catalyzed Cross-Coupling Reactions

The differential reactivity of the carbon-iodine and carbon-bromine bonds in this compound is particularly advantageous in metal-catalyzed cross-coupling reactions, enabling sequential and site-selective synthesis of more complex molecules.

Suzuki-Miyaura Coupling with Arylboronic Acids

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. libretexts.org In the case of this compound, the reaction can be performed with high regioselectivity.

The rate-determining step in the Suzuki-Miyaura catalytic cycle is often the initial oxidative addition of the organohalide to the Pd(0) catalyst. libretexts.org This step involves the cleavage of the carbon-halogen bond. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, oxidative addition occurs preferentially at the C-3 iodo-substituted position. smolecule.com This allows for the selective coupling of arylboronic acids at the C-3 position while the C-4 bromine remains intact. This intermediate can then be subjected to a second, distinct coupling reaction at the C-4 position under potentially more forcing conditions.

Research on the closely related 3-bromo-5-iodopyridin-4-ol (B3148148) demonstrates this principle effectively. Using a Pd(PPh₃)₄ catalyst, various arylboronic acids were coupled exclusively at the iodo-substituted position with good to excellent yields, showcasing the synthetic utility of this selective reactivity. smolecule.com

Table 1: Illustrative Suzuki-Miyaura Coupling of a Related Halopyridine Based on data for 3-Bromo-5-iodopyridin-4-ol, demonstrating expected regioselectivity.

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMSO/H₂O | 80 | 92 | smolecule.com |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMSO/H₂O | 80 | 85 | smolecule.com |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMSO/H₂O | 80 | 88 | smolecule.com |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another cornerstone of modern synthetic chemistry, typically co-catalyzed by palladium and copper complexes. organic-chemistry.org Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of this compound is expected to proceed with high regioselectivity.

The preferential reaction at the C-3 iodo position is again dictated by the greater ease of oxidative addition at the C-I bond compared to the C-Br bond. unl.ptresearchgate.net This selective functionalization is a powerful tool for building complex molecular architectures. A study on the synthesis of 7-azaindole (B17877) derivatives utilized the regioselective Sonogashira coupling of 5-bromo-3-iodo-2-aminopyridine with trimethylsilylacetylene. The reaction yielded the 3-alkynyl derivative exclusively, with the bromine at the 5-position remaining untouched for subsequent transformations. atlanchimpharma.com

Table 2: Regioselective Sonogashira Coupling of a Related Dihalopyridine Based on data for 5-Bromo-3-iodo-2-aminopyridine, demonstrating expected regioselectivity.

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) | Ref |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 90 | atlanchimpharma.com |

This predictable selectivity makes this compound a valuable and versatile building block in organic synthesis, allowing for the controlled, stepwise introduction of different functionalities onto the pyridine core.

Other Palladium-Catalyzed Transformations

Beyond the well-known Suzuki, Sonogashira, and Stille reactions, the reactive nature of the carbon-halogen bonds in this compound allows for a variety of other palladium-catalyzed transformations. The presence of two different halogens, iodine and bromine, on the electron-deficient pyridine ring offers selective functionalization opportunities.

Heck Coupling: The Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene, is a viable transformation for dihalopyridines. While specific examples for this compound are not extensively documented, studies on similar substrates, such as 5-iodouridine, demonstrate that Heck couplings can be performed using catalytic amounts of palladium acetate (B1210297) in water under microwave irradiation, yielding modest to high yields with acrylates. nih.gov Water-soluble palladium/phosphine (B1218219) catalyst systems, like Pd(TPPMS)₃, have also proven effective for Heck couplings of hydrophilic substrates under homogeneous conditions. nih.gov

Kumada and Negishi Couplings: For the introduction of alkyl and a variety of aryl groups, Kumada (using Grignard reagents) and Negishi (using organozinc reagents) couplings are powerful tools. Research on 2,4-dichloropyridines has shown that a Pd/IPr catalytic system can effectively promote C4-selective Kumada and Negishi cross-couplings. nih.gov These methods are particularly advantageous for installing groups that are challenging to introduce via Suzuki reactions, such as the 2-pyridyl group. nih.gov Given the higher reactivity of the C-I bond, selective Kumada or Negishi coupling at the C3 position of this compound would be expected.

Buchwald-Hartwig Amination: The palladium-catalyzed C-N cross-coupling reaction is a cornerstone for synthesizing arylamines. This transformation is applicable to dihalopyridines, often with controlled selectivity. For instance, in the case of 5-bromo-2-chloropyridine, the choice of a bulky monophosphine ligand can favor amination at the C5-Br position, while certain bidentate phosphines promote reaction at the C2-Cl bond. nih.gov This ligand-controlled selectivity is crucial for complex molecules. Tandem C-N couplings have been used to construct nitrogen-based fused heterocycles from dihalopyridines in one-pot processes. acs.org

The table below summarizes these palladium-catalyzed transformations and typical conditions reported for analogous halopyridines.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Key Features & Selectivity |

| Heck Coupling | Alkenes (e.g., acrylates) | Pd(OAc)₂ or Pd/Water-Soluble Phosphine | Can be performed in aqueous media; C-I bond is preferentially activated over C-Br. nih.gov |

| Kumada Coupling | Organomagnesium Reagents (R-MgX) | Pd/IPr | Allows for C4-selective coupling in 2,4-dichloropyridines; useful for installing alkyl and heteroaryl groups. nih.gov |

| Negishi Coupling | Organozinc Reagents (R-ZnX) | Pd/IPr | Effective for C4-selective coupling in 2,4-dichloropyridines, tolerating a range of functional groups. nih.gov |

| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃ / Bulky Phosphine Ligands | Ligand choice can direct site selectivity in dihalopyridines; enables synthesis of complex amines and heterocycles. nih.govacs.org |

Chemoselectivity in Dihalogepyridines towards Coupling Partners

The chemoselectivity in cross-coupling reactions of dihalopyridines like this compound is a critical aspect of their synthetic utility. The regiochemical outcome is determined by the relative reactivity of the C-X bonds, which generally follows the order C–I > C–Br > C–Cl. This inherent reactivity difference allows for sequential, site-selective functionalization.

In this compound, the C-I bond at the C3 position is significantly more susceptible to oxidative addition to a Pd(0) center than the C-Br bond at the C4 position. Therefore, palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings are expected to occur selectively at the C3 position, leaving the C4-bromo group intact for subsequent transformations.

However, this inherent selectivity can be influenced and even overturned by several factors:

Ligand Effects: The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligands on the palladium catalyst play a pivotal role. Bulky, electron-rich ligands can alter the regioselectivity. For example, in 2,4-dibromopyridine (B189624), conventional C2-selectivity is observed with higher ratios of PPh₃:Pd, whereas lower ratios or specific preformed catalysts can lead to unconventional C4-selectivity. nih.gov Similarly, sterically hindered NHC ligands like IPr have been shown to promote C4-selective Suzuki coupling in 2,4-dichloropyridines, a reversal of the usual reactivity pattern. nih.gov This ligand-controlled selectivity arises from the ligand's influence on the geometry and electronic state of the palladium center during the rate-determining oxidative addition step. nih.gov

Catalyst System: The choice of the palladium precursor and additives can also dictate the reaction pathway. For instance, Pd-PEPPSI-IPr was found to afford C4-arylated products with high selectivity in the Suzuki-Miyaura coupling of 2,4-dichloropyridine. nih.gov

Electronic Effects of the Substrate: The electronic nature of the pyridine ring, influenced by substituents like the nitro group in this compound, affects the energy of the LUMO. The interaction between the heterocycle's LUMO and the PdL₂ HOMO is a key factor in the ease of oxidative addition, which in turn governs selectivity. researchgate.net

The following table outlines the factors influencing chemoselectivity in dihalopyridine couplings.

| Factor | Influence on Selectivity | Example | Reference |

| Halogen Identity | Inherent reactivity order: C-I > C-Br > C-Cl. | Sonogashira coupling of 2-amino-3-bromopyridines occurs at the bromine position. | scirp.org |

| Ligand Sterics | Bulky ligands (e.g., IPr, QPhos) can reverse conventional selectivity. | Pd/IPr system promotes C4-coupling in 2,4-dichloropyridines over the more reactive C2 site. | nih.gov |

| Ligand-to-Metal Ratio | Varying the PPh₃:Pd ratio alters selectivity in 2,4-dibromopyridine coupling. | Low PPh₃:Pd ratios favor C4-selectivity. | nih.gov |

| Catalyst Precursor | Specific pre-catalysts can lock in a certain selectivity. | Pd-PEPPSI-IPr catalyst provides high C4-selectivity. | nih.gov |

Reduction and Oxidation Chemistry of the Nitro Group

Selective Reduction of the Nitro Moiety to Amino or Other Functional Groups

The nitro group is a versatile functional group primarily because it can be reduced to an amine, which serves as a key building block in the synthesis of pharmaceuticals and other fine chemicals. jsynthchem.com The selective reduction of the nitro group in this compound to an amino group, while preserving the two halogen substituents, is a synthetically important transformation. A variety of methods are available for the chemoselective reduction of aromatic nitro compounds. unimi.itorganic-chemistry.org

Catalytic Hydrogenation: This is a widely used industrial method. The choice of catalyst is crucial for achieving chemoselectivity.

Palladium on Carbon (Pd/C): This catalyst is often used with hydrogen gas or a hydrogen donor like hydrazine (B178648) hydrate. organic-chemistry.org It can selectively reduce nitro groups in the presence of halogens, although dehalogenation can be a competing reaction under certain conditions. organic-chemistry.org

Sulfided Platinum Catalysts: These have been shown to be highly chemoselective for nitro group reduction in the presence of activated heteroaryl halides. unimi.it

Nanoparticle Catalysts: Systems like nanocrystalline Magnesium Oxide-stabilized Palladium(0) have been successfully applied to the reduction of aromatic nitro groups under mild conditions, tolerating halogens and other functional groups. unimi.it

Chemical Reduction:

Metal/Acid Systems: Classic reagents like iron in acetic acid (Béchamp reduction) or tin/HCl are effective. acs.org For example, 2-bromo-5-chloro-3-nitropyridine (B1267106) can be reduced to the corresponding aminopyridine using Fe/HCl in refluxing ethanol.

Sodium Borohydride (B1222165) Systems: While NaBH₄ alone cannot reduce a nitro group, its reactivity can be enhanced with transition metal complexes. A NaBH₄/Ni(PPh₃)₄ system has been reported for the effective reduction of nitro compounds to amines. jsynthchem.com

A study involving the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide showed that the resulting 3-fluoro-4-nitropyridine (B80604) N-oxide could be easily converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation, demonstrating the compatibility of this reduction with halogenated pyridines. researchgate.net

The table below summarizes common reagents for this selective transformation.

| Reagent/System | Conditions | Selectivity/Comments | Reference |

| H₂ / Pd-C | Ethanol, 25°C | High selectivity for nitro group reduction, but risk of dehalogenation exists. | |

| Fe / HCl or AcOH | Refluxing Ethanol or Acetic Acid | Classic Béchamp reduction; generally effective but can have lower yields due to side reactions. | acs.org |

| Hydrazine Hydrate / Pd-C | Ethanol | Transfer hydrogenation method, selective for nitro groups over bromo, chloro, and iodo substituents. | organic-chemistry.org |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol | A modified borohydride system capable of reducing nitro groups. | jsynthchem.com |

| HCOOH / Et₃N & Mo₃S₄ cluster | N/A | A transfer hydrogenation method using a molybdenum catalyst that is active and tolerates halogens. | unimi.it |

Oxidative Transformations of the Pyridine Nucleus

The pyridine nucleus of this compound is exceptionally electron-deficient due to the strong electron-withdrawing effects of the nitro group and the two halogen atoms. This makes the ring resistant to electrophilic attack and oxidative transformations.

N-Oxide Formation: The most common oxidative transformation of a pyridine ring is the formation of a pyridine N-oxide. This is typically achieved using oxidizing agents like peroxy acids (e.g., m-CPBA), hydrogen peroxide in acetic acid, or Caro's acid. arkat-usa.org The N-oxide group significantly alters the reactivity of the pyridine ring, enhancing the electrophilicity at the C2 and C6 positions and making it more susceptible to nucleophilic aromatic substitution. For example, 3-bromo-4-nitropyridine can be converted to 3-bromo-4-nitropyridine N-oxide. researchgate.net This N-oxide is a key intermediate; the N-oxide functionality activates the ring for nucleophilic substitution of the nitro group or halogens and can be subsequently removed by deoxygenation. researchgate.netarkat-usa.org

While direct oxidation of the pyridine ring in this compound is challenging, the formation of its N-oxide represents a plausible and synthetically useful oxidative pathway. For instance, nitration of 3,5-dimethoxypyridine (B18298) N-oxide yields the 2,6-dinitro derivative, showcasing how N-oxidation enables further functionalization. arkat-usa.org

Investigations into Rearrangement and Halogen Dance Reactions

Halogen dance (HD) reactions, also known as base-catalyzed halogen migration, are rearrangements in which a halogen atom changes its position on an aromatic ring. clockss.org These reactions typically occur when a haloaromatic compound is treated with a strong base, such as lithium diisopropylamide (LDA). The process involves deprotonation to form a lithiated intermediate, which can then rearrange to a more thermodynamically stable organolithium species, followed by halogen migration. clockss.orgcapes.gov.br

Iodine and bromine atoms are known to be labile and prone to such shifts. clockss.org In the context of polyhalopyridines, these rearrangements can be synthetically useful tools for preparing isomers that are otherwise difficult to access. clockss.orgnih.govzenodo.org For example:

Upon treatment with LDA, 2,4-dichloro-3-iodopyridine (B1313218) affords a 5-lithiated intermediate that can isomerize via the lithium and iodine swapping places. capes.gov.br

1,2-, 1,3-, and 1,4-halogen shifts have been observed in various pyridine systems, allowing for flexible functionalization. clockss.org

For this compound, treatment with a strong, non-nucleophilic base could potentially induce a halogen dance. The strong electron-withdrawing nitro group would increase the acidity of the C-H proton at the C2 position, making it the likely site of initial deprotonation by a base like LDA. The resulting 2-lithio-4-bromo-3-iodo-5-nitropyridine intermediate could then be susceptible to rearrangement. Given the greater migratory aptitude of iodine compared to bromine, a "dance" involving the iodine atom is more probable. The thermodynamic driving force for such rearrangements is often the formation of a more stable organolithium intermediate, for instance, one where the carbanionic center is stabilized by adjacent electron-withdrawing groups. capes.gov.br

Reaction Kinetics and Thermodynamic Stability in Various Media

Thermodynamic Stability: The thermodynamic stability of this compound is influenced by the strength of its covalent bonds and the electronic stabilization of the aromatic system.

Bond Strengths: The carbon-halogen bond dissociation energies follow the trend C-Br > C-I. This indicates that the C-I bond is weaker and more labile than the C-Br bond. Consequently, the compound may exhibit instability, particularly under conditions that can cleave the C-I bond, such as in the presence of certain metals, strong acids, or upon photochemical irradiation. Research on the related 3,5-dibromo-4-iodopyridine (B1430625) notes its reduced stability under acidic conditions due to the weaker C-I bond.

Electronic Effects: The pyridine ring is highly electron-deficient due to the three strong electron-withdrawing substituents (-NO₂, -Br, -I). This high electrophilicity makes the compound very reactive towards nucleophiles but also imparts a degree of thermal stability. The parent compound, 3,5-dibromo-4-nitropyridine (B44452), is reported to be stable up to 200°C.

N-Oxide Derivatives: The corresponding N-oxide of a related compound, 3,5-dibromo-4-nitropyridine N-oxide, exhibits lower thermal stability, decomposing above 150°C.

Reaction Kinetics: The kinetics of reactions involving this compound are largely dictated by the nature of the C-I and C-Br bonds.

Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) complex to the carbon-halogen bond. The rate of this step is significantly faster for the C-I bond than for the C-Br bond. This kinetic difference is the basis for the high chemoselectivity observed in sequential cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr): The rate of SₙAr reactions is highly dependent on the stability of the intermediate Meisenheimer complex. The strong electron-withdrawing groups on the ring would accelerate the rate of nucleophilic attack.

Kinetic Studies on Related Systems: A study on the kinetics of iodonium (B1229267) transfer from [bis(pyridine)iodine]⁺ complexes showed that the reaction rates are influenced by the electronic density of the pyridine ring. acs.org Increased electron density on the pyridine stabilizes the complex and affects reaction rates. acs.org For this compound, its electron-poor nature would significantly influence the kinetics of any reaction involving coordination to the pyridine nitrogen or participation of the ring's π-system.

Advanced Spectroscopic Characterization and Quantum Chemical Analysis

Vibrational Spectroscopy for Structural Elucidation

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups and bond types. For 4-Bromo-3-iodo-5-nitropyridine, the most prominent and diagnostic peaks are expected to arise from the nitro group and the pyridine (B92270) ring itself.

The nitro (-NO₂) group characteristically exhibits two strong stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). Based on data from related nitro-aromatic compounds, these bands are anticipated in specific regions of the spectrum. Furthermore, the spectrum would contain a complex series of bands corresponding to the C-H, C-N, C-C, C-Br, and C-I stretching and bending vibrations of the substituted pyridine ring. The C-I and C-Br stretching vibrations are typically found in the far-infrared region.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference Compound(s) |

|---|---|---|---|

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch | General Pyridine Derivatives |

| ~1535 | Strong | Asymmetric NO₂ stretch | 5-Bromo-2-iodo-3-nitrobenzoic acid |

| ~1350 | Strong | Symmetric NO₂ stretch | 5-Bromo-2-iodo-3-nitrobenzoic acid |

| ~1600-1400 | Medium-Strong | Pyridine ring C=C and C=N stretching | General Pyridine Derivatives |

| < 700 | Medium | C-Br stretch | 5-Bromo-2-iodo-3-nitrobenzoic acid |

Note: This table presents predicted values based on data from analogous compounds. Specific experimental values for this compound may vary.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic laser light. Vibrations that cause a significant change in molecular polarizability are typically Raman-active. For this compound, the symmetric vibrations of the nitro group and the breathing modes of the pyridine ring are expected to produce strong signals in the Raman spectrum. researchgate.netresearchgate.net This technique is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

A precise assignment of the numerous vibrational bands in the IR and Raman spectra of a complex molecule like this compound is challenging due to the coupling of vibrations. Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to compute the theoretical vibrational frequencies and intensities. bohrium.comresearchgate.net The assignment of these calculated modes to specific molecular motions is achieved through Potential Energy Distribution (PED) analysis. researchgate.netscispace.com PED quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration, allowing for an unambiguous assignment of the experimental spectra. researchgate.net Although a specific PED analysis for this compound is not available, this method is standard practice for the structural analysis of related substituted pyridines. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds in solution. It exploits the magnetic properties of atomic nuclei, providing information about the chemical environment, connectivity, and spatial relationships of atoms.

The structure of this compound features two hydrogen atoms attached to the pyridine ring at positions 2 and 6. Due to the asymmetric substitution pattern, these two protons (H-2 and H-6) are in chemically distinct environments and are expected to appear as two separate signals in the ¹H NMR spectrum. The strong electron-withdrawing effects of the nitro, bromo, and iodo substituents would cause these protons to be significantly deshielded, shifting their resonances downfield into the aromatic region, likely between δ 8.0 and 9.5 ppm.

The ¹³C NMR spectrum is predicted to show five distinct signals, one for each of the five carbon atoms in the pyridine ring, as they are all chemically non-equivalent. The carbons directly bonded to the electronegative substituents (C-3, C-4, C-5) will have their chemical shifts significantly affected. The C-I bond, in particular, is known to induce a substantial upfield shift (shielding) on the carbon atom it is attached to (C-3), while the C-Br (C-4) and C-NO₂ (C-5) carbons would be deshielded.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-2 | 8.5 - 9.5 | Singlet | Deshielded by adjacent nitrogen and nitro group. |

| H-6 | 8.0 - 9.0 | Singlet | Deshielded by adjacent nitrogen and bromo group. |

| C-2 | 150 - 160 | - | Adjacent to ring nitrogen. |

| C-3 | 95 - 110 | - | Shielded by iodo substituent. |

| C-4 | 115 - 130 | - | Attached to bromo substituent. |

| C-5 | 145 - 155 | - | Attached to nitro substituent. |

Note: This table presents predicted chemical shift ranges based on substituent effects observed in related halogenated nitropyridines. Actual experimental values are dependent on the solvent used.

To unambiguously assign the predicted ¹H and ¹³C NMR signals and confirm the substitution pattern, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons. In the case of this compound, the two aromatic protons (H-2 and H-6) are separated by four bonds and are not expected to show a COSY correlation, confirming their isolated nature on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link the ¹H signal at δ ~8.5-9.5 ppm to the C-2 carbon and the ¹H signal at δ ~8.0-9.0 ppm to the C-6 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). HMBC is crucial for identifying the quaternary (non-protonated) carbons. For instance, the H-2 proton would show correlations to the quaternary C-4 and the C-6 carbon. Similarly, the H-6 proton would show correlations to the C-4 and C-5 carbons. These cross-peaks would provide unequivocal evidence for the proposed substitution pattern of the pyridine ring, allowing for the complete and confident assignment of all carbon signals.

By integrating the findings from these advanced spectroscopic techniques, a complete and unambiguous structural determination of this compound can be achieved, providing a foundational understanding of its unique chemical nature.

Isotope Effects in NMR Spectroscopy

Isotope effects in Nuclear Magnetic Resonance (NMR) spectroscopy can provide subtle but valuable information about molecular structure and bonding. In the case of this compound, the substitution of atoms with their heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N) would be expected to induce small changes in the chemical shifts of neighboring nuclei.

These isotopic shifts arise from the alteration of vibrational energy levels upon isotopic substitution, which in turn affects the electron distribution and magnetic shielding around the nuclei. For instance, a one-bond ¹³C isotope effect on the ¹⁵N chemical shift could offer insights into the nature of the C-N bonds within the pyridine ring. While specific experimental data for this compound is not available, studies on other halogenated and nitrated pyridines have demonstrated the utility of this method in probing electronic effects. For example, in related [bis(pyridine)iodine]+ complexes, substituent effects on ¹⁵N NMR chemical shifts have been correlated with the electron density at the nitrogen atoms. The magnitude of these shifts would be influenced by the electron-withdrawing nature of the nitro, bromo, and iodo substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (typically the Lowest Unoccupied Molecular Orbital, LUMO).

For this compound, the UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The presence of the nitro group, a strong chromophore, along with the bromine and iodine atoms, would likely lead to a complex spectrum with absorptions shifted towards longer wavelengths (bathochromic shift) compared to unsubstituted pyridine. Time-dependent density functional theory (TD-DFT) calculations would be the computational method of choice to predict and interpret the experimental UV-Vis spectrum, assigning the observed absorption maxima to specific electronic transitions. Although experimental spectra for this specific compound are not documented in the available literature, studies on similar compounds like 2-halo-5-nitropyridines have reported UV-Vis absorption maxima.

Solid-State Characterization: X-ray Diffraction and Intermolecular Interactions

The arrangement of molecules in the solid state dictates the macroscopic properties of a material. X-ray diffraction is the definitive method for determining this three-dimensional arrangement, providing insights into packing motifs and the specific intermolecular interactions that stabilize the crystal lattice.

Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the gold-standard technique for elucidating the precise atomic arrangement within a crystalline solid. rsc.org The analysis of diffraction patterns yields fundamental crystallographic data, including the unit cell dimensions (the lengths of the cell edges a, b, c, and the angles α, β, γ), the crystal system, and the space group, which describes the symmetry of the crystal. rsc.orgiucr.org

A search of the available literature and crystallographic databases did not yield a reported crystal structure for this compound. However, crystallographic studies on numerous related halogenated nitropyridines have been published, providing a framework for what might be expected. rsc.orgiucr.org For example, the crystal structure of 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine was solved, revealing details about its molecular conformation and packing. iucr.org Should crystals of this compound be grown, SCXRD analysis would provide the definitive data on its solid-state architecture.

Table 2: Typical Crystal Data Obtained from SCXRD Analysis

| Parameter | Description |

|---|---|

| Empirical Formula | The simplest whole-number ratio of atoms in the compound (e.g., C₅H₂BrIN₂O₂). |

| Formula Weight | The sum of the atomic weights of the atoms in the empirical formula. rsc.org |

| Crystal System | One of seven crystal systems describing the cell geometry (e.g., Monoclinic, Orthorhombic). rsc.org |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). rsc.org |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°). rsc.org |

| Volume (V) | The volume of the unit cell in ų. rsc.org |

| Z | The number of molecules per unit cell. rsc.org |

| Calculated Density (ρcalc) | The density of the material calculated from the crystal data in g/cm³. rsc.org |

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions (e.g., Halogen Bonding)

In the absence of strong hydrogen bond donors, the crystal packing of this compound would be predominantly governed by halogen bonds and weaker C-H···O hydrogen bonds. Halogen bonding is a highly directional, non-covalent interaction where a region of positive electrostatic potential (the σ-hole) on a halogen atom is attracted to a Lewis base, such as the nitrogen of a pyridine ring or an oxygen atom of a nitro group. researchgate.netntu.edu.sg

The strength and directionality of halogen bonds make them powerful tools in crystal engineering. ntu.edu.sg In the case of this compound, several types of halogen bonds are anticipated:

C-I···N and C-Br···N Interactions: The iodine and bromine atoms, particularly the more polarizable iodine, can act as potent halogen bond donors to the lone pair of the nitrogen atom on an adjacent pyridine ring. researchgate.netacs.org

C-I···O and C-Br···O Interactions: The oxygen atoms of the nitro group can also serve as halogen bond acceptors, leading to interactions that further stabilize the crystal lattice.

Halogen-Halogen Interactions: Type II halogen-halogen contacts (e.g., Br···Br, I···I, Br···I) where the atoms interact in a "side-on" fashion can also contribute to the packing arrangement. researchgate.net

Energy Framework Calculations for Crystal Packing Motifs

Energy framework calculations are a computational tool used to analyze and visualize the energetic landscape of a crystal structure. This analysis, typically performed using the crystal data obtained from X-ray diffraction, calculates the interaction energies between pairs of molecules within the crystal lattice. The results are often depicted as framework diagrams where the thickness of the cylinders connecting molecular centroids is proportional to the strength of the interaction energy.

Applications in Advanced Organic Synthesis and Material Precursors

4-Bromo-3-iodo-5-nitropyridine as a Versatile Building Block

The utility of this compound stems from its capacity to undergo a variety of chemical transformations at specific positions, enabling the systematic introduction of diverse functional groups. This "modular" approach is highly sought after in fields like medicinal chemistry, where the ability to generate libraries of related compounds is crucial for drug discovery.

The creation of diversely substituted pyridines from a single, readily available starting material is a key goal in synthetic chemistry. This compound is an ideal candidate for this purpose due to the differential reactivity of its halogen substituents in metal-catalyzed cross-coupling reactions.

The carbon-iodine bond is significantly weaker and more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This reactivity difference allows for highly regioselective functionalization. For instance, a Sonogashira or Suzuki-Miyaura coupling reaction can be performed selectively at the 3-position (C-I) while leaving the 4-position (C-Br) untouched. nih.gov Subsequently, a second, typically more forcing, cross-coupling reaction can be carried out at the C-4 position. This sequential approach provides access to a wide array of 3,4-disubstituted 5-nitropyridines.

Furthermore, the nitro group is a powerful electron-withdrawing substituent that activates the pyridine (B92270) ring towards nucleophilic aromatic substitution (SNAr). nih.govgoogle.com This allows for the displacement of one or both halogen atoms by various nucleophiles. The nitro group itself can also be chemically modified, most commonly through reduction to an amino group, which can then participate in a host of other reactions such as amidation or diazotization. This multi-faceted reactivity allows for the generation of a vast library of pyridine derivatives from a single precursor.

Table 1: Potential Sequential Reactions of this compound

| Step | Position | Reaction Type | Example Reagents | Resulting Functionality |

|---|---|---|---|---|

| 1 | C3 (Iodo) | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | 3-Aryl-4-bromo-5-nitropyridine |

| 2 | C4 (Bromo) | Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI | 3-Aryl-4-alkynyl-5-nitropyridine |

This table illustrates a hypothetical, yet synthetically feasible, reaction sequence based on established chemical principles for similar compounds.

Beyond simple substitution, this compound is a valuable precursor for the synthesis of more complex, fused heterocyclic systems, which are prevalent in biologically active molecules. atlanchimpharma.com A prominent example is the synthesis of azaindoles (pyrrolo[2,3-b]pyridines), a scaffold of significant interest in pharmaceutical research. researchgate.net

One established method for constructing such systems is the Bartoli indole (B1671886) synthesis, which involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent. By applying this methodology, the nitro-substituted pyridine core of this compound could be used to form the pyrrole (B145914) ring portion of an azaindole.

Alternatively, functional groups introduced via cross-coupling can be designed to participate in subsequent intramolecular cyclization reactions. For example, after a Sonogashira coupling at the C-3 position, the newly introduced alkyne and the adjacent nitro group (or an amino group following its reduction) can undergo cyclization to form a fused ring system. atlanchimpharma.com The presence of a second halogen at the C-4 position provides a handle for further diversification of the resulting complex scaffold.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Starting Material | Key Transformation(s) | Resulting Scaffold |

|---|---|---|

| This compound | Bartoli Indole Synthesis | Bromo-iodo-azaindole |

| 3-Alkynyl-4-bromo-5-nitropyridine | Reductive Cyclization | Bromo-substituted Pyrrolo[2,3-b]pyridine |

This table outlines potential synthetic routes to complex heterocycles, leveraging the reactivity of the title compound.

Precursor for Advanced Organic Frameworks

Advanced porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) have garnered immense interest for applications in gas storage, catalysis, and sensing. The construction of these materials relies on the use of well-defined molecular building blocks, often containing multiple reactive sites for linking into extended networks.

Pyridine derivatives are frequently employed as ligands in the formation of MOFs. nih.gov The nitrogen atom of the pyridine ring can coordinate to metal centers, while other substituents on the ring can be used to control the framework's topology and functionality. Halogenated building blocks, particularly those containing bromine and iodine, can participate in halogen bonding interactions, which can help to direct the assembly of the framework. Furthermore, bromo- and iodo-bridged metal clusters have been shown to form robust secondary building units in MOFs with enhanced charge transport properties. researchgate.net Although the direct use of this compound in MOF synthesis is not yet widely documented, its structure, featuring a metal-coordinating nitrogen atom and multiple reactive halogen sites, makes it a highly promising candidate for the design of novel, functional frameworks.

Development of Materials with Tunable Electronic Properties

The electronic properties of organic materials are critical for their application in devices such as organic light-emitting diodes (OLEDs), solar cells, and non-linear optical (NLO) systems. The ability to fine-tune these properties is essential for optimizing device performance. The pyridine ring, being electron-deficient, is an excellent platform for creating materials with tailored electronic characteristics.

The introduction of both strong electron-withdrawing groups (like the nitro group) and polarizable halogen atoms (iodine and bromine) onto the pyridine ring in this compound results in a molecule with a low-lying Lowest Unoccupied Molecular Orbital (LUMO). Computational studies on analogous compounds, such as 2-Amino-3-bromo-5-nitropyridine, have shown that such substitution patterns can lead to significant NLO properties. researchgate.net The presence of multiple reactive sites on this compound allows for its incorporation into larger conjugated systems. By selectively replacing the halogens with electron-donating or electron-accepting groups through cross-coupling reactions, and by modifying the nitro group, chemists can systematically alter the HOMO-LUMO gap and dipole moment of the resulting molecules. This tunability is key to designing new dyes, organic semiconductors, and NLO materials with specific, desired electronic and optical responses.

Research on 4 Bromo 3 Iodo 5 Nitropyridine As a Medicinal Chemistry Scaffold

Role in Fragment-Based Drug Discovery Research

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. This approach typically involves screening collections of low molecular weight molecules, or "fragments," for weak binding to a biological target. nih.govmedchemexpress.com These initial hits are then optimized and grown into more potent, drug-like molecules. The guiding principle for fragment library design is often the "Rule of Three," which suggests fragments should have a molecular weight ≤300 Da, ≤3 hydrogen bond donors, ≤3 hydrogen bond acceptors, and a calculated logP ≤3. medchemexpress.com

There is no direct evidence in the reviewed literature of this compound being included in fragment screening libraries. With a molecular weight of 329.9 g/mol , it sits (B43327) just outside the typical "Rule of Three" guideline for molecular weight. Furthermore, its high degree of functionalization and inherent reactivity position it more as a reactive intermediate or a versatile building block for chemical synthesis rather than a stable fragment for initial binding assays. sygnaturediscovery.comnih.govlifechemicals.com Fragment libraries are generally composed of compounds with lower complexity to ensure that any observed binding is due to specific, low-energy interactions that can be productively elaborated upon. nih.gov The high reactivity of a scaffold like this compound could lead to non-specific or covalent interactions, which can complicate hit validation in FBDD campaigns.

Exploration as a Precursor to Bioactive Azaindole and Pyridinone Systems

The true value of this compound in medicinal chemistry lies in its potential as a starting material for the synthesis of more complex heterocyclic systems known to possess significant biological activity, such as azaindoles and pyridinones.

Azaindoles, or pyrrolopyridines, are recognized as privileged structures in drug discovery, serving as bioisosteres of the indole (B1671886) ring system. mdpi.com The presence of a nitrogen atom in the six-membered ring provides an additional hydrogen bonding site, which can be crucial for target engagement. mdpi.com Synthetic routes to azaindoles often employ substituted and halogenated aminopyridines as key precursors. mdpi.comnih.gov A common and powerful strategy is the Sonogashira coupling of a halo-aminopyridine with a terminal alkyne, followed by an intramolecular cyclization to construct the fused pyrrole (B145914) ring. nih.gov The differential reactivity of the iodo and bromo substituents on the this compound scaffold would be highly advantageous in such a sequence, allowing for selective Sonogashira coupling at the more reactive C-I bond, followed by a subsequent cross-coupling reaction at the C-Br bond.

Pyridinone scaffolds are also important pharmacophores found in numerous biologically active compounds. frontiersin.org They can act as hydrogen bond donors and acceptors and are often used as motifs in kinase hinge-binding regions. frontiersin.org The synthesis of substituted pyridinones can be achieved from highly functionalized pyridine precursors. For instance, a 4-methoxypyridine (B45360) can be converted to a 4-pyridone. Given this, it is chemically feasible to transform the 4-bromo position of this compound into a pyridone carbonyl, although specific examples for this exact substrate are not detailed in the surveyed literature.

Protein kinases are a critical class of enzymes, and their dysregulation is a hallmark of many diseases, including cancer. acs.org Consequently, kinase inhibitors are a major focus of drug discovery. The azaindole core is a well-established scaffold for the development of potent and selective kinase inhibitors. For example, derivatives of 5-azaindole (B1197152) have been investigated as inhibitors of mitotic kinase monopolar spindle 1 (MPS1), a target in oncology. nih.gov The synthesis of these inhibitors has been shown to start from precursors like 4-amino-2-bromo-5-iodopyridine, highlighting the utility of di-halogenated pyridines in this field. nih.gov

Given that this compound is a prime candidate for the synthesis of substituted azaindoles, it represents a potential early-stage intermediate for novel tyrosine kinase inhibitors. The synthetic strategy would likely involve the reduction of the nitro group to an amine, which is a key functional handle for the cyclization step to form the azaindole ring. The two halogen atoms offer opportunities for introducing further diversity through cross-coupling reactions to optimize target affinity and selectivity.

Table 1: Representative Precursors for Azaindole-Based Kinase Inhibitors

| Precursor Compound | Synthetic Transformation | Target Scaffold | Resulting Inhibitor Class | Reference |

| 4-Amino-2-bromo-5-iodopyridine | Sonogashira coupling & Intramolecular cyclization | 5-Azaindole | Mitotic Kinase (MPS1) Inhibitors | nih.gov |

| 2-Amino-3-iodo-5-nitropyridine | Sonogashira coupling & Copper-catalyzed cyclization | 5-Nitro-7-azaindole | General Kinase Scaffolds | nih.gov |

| 5-Bromo-3-iodopyridin-2(1H)-one | Sonogashira / Suzuki-Miyaura coupling | Pyrrolo[2,3-b]pyridines | Kinase Inhibitor Precursors | |

| 5-Bromo-2,4-dichloro pyrimidine | Multi-step synthesis | Substituted Pyrimidines | Bcr/Abl Tyrosine Kinase Inhibitors | nih.gov |

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide range of pathologies, including metabolic diseases, neurodegenerative disorders, and cancer. google.com As such, the development of GSK-3 inhibitors is an active area of research.

Halogenated pyridines are key structural motifs in some classes of GSK-3 inhibitors. A notable example is bikinin (B1667060), a plant GSK-3 inhibitor, which is chemically a derivative of 2-amino-5-bromopyridine (B118841). nih.gov Research into bikinin analogs has shown that the nature of the halogen at the 5-position is critical for activity, with chloro, bromo, and iodo substituents all affording highly potent compounds. nih.gov This underscores the importance of halogenated pyridine scaffolds in the design of GSK-3 inhibitors. While not a direct precursor to bikinin, the this compound scaffold offers a platform to generate novel, highly substituted pyridine-based compounds for screening against GSK-3. Furthermore, more complex fused heterocyclic systems, such as pyrimido[4,5-b]indoles, have been identified as nanomolar inhibitors of GSK-3β. researchgate.net The synthetic pathways to these fused systems can originate from functionalized pyridines, again pointing to the potential utility of this compound as a versatile starting material.

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. google.com Functionalized nitropyridines have been explored as precursors for compounds with antibacterial activity. For example, a series of anti-tubercular agents were developed starting from 2-chloro-5-nitropyridine. rsc.org The nitro group is often a key feature in compounds designed to combat anaerobic bacteria or mycobacteria, as it can be bioreduced within the target organism to generate reactive toxic species.

The this compound scaffold contains this crucial nitro group, along with two halogen atoms that can be used to append other molecular fragments to modulate activity, selectivity, and pharmacokinetic properties. Patents for antibacterial agents have described broad classes of compounds that include halo- and nitro-substituted heterocyclic cores. google.com Therefore, this compound represents a valuable, albeit complex, starting point for the generation of libraries of novel compounds aimed at discovering next-generation antimicrobial drugs.

Future Directions and Emerging Research Avenues

Chemoenzymatic Synthesis of Functionalized Pyridines

The intersection of chemical and enzymatic catalysis, known as chemoenzymatic synthesis, offers powerful tools for developing sustainable and highly selective processes. Biocatalysts, such as enzymes, operate under mild conditions and can exhibit remarkable chemo-, regio-, and stereoselectivity that is often difficult to achieve with traditional chemical methods. rsc.orgethz.ch The application of these methods to pyridine (B92270) scaffolds is a growing area of research. nih.govmetu.edu.tr

For a substrate like 4-bromo-3-iodo-5-nitropyridine, several chemoenzymatic strategies could be envisioned. Enzymes such as nitroreductases could be employed for the selective reduction of the nitro group to an amino group, a transformation that is fundamental in the synthesis of many pharmaceutical ingredients. This enzymatic reduction would proceed under gentle conditions, preserving the sensitive carbon-halogen bonds. Furthermore, alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are well-established for the asymmetric reduction of ketones to chiral alcohols. d-nb.infonih.gov Derivatives of this compound, where acyl groups have been introduced via cross-coupling reactions, could be substrates for such enzymes, enabling the synthesis of chiral alcohols with high enantiomeric excess. nih.gov One-pot cascade reactions, combining multiple enzymatic steps, have been developed to produce complex chiral piperidines from pyridine precursors, highlighting the potential for sophisticated transformations. nih.govacs.org

The table below summarizes potential chemoenzymatic transformations applicable to derivatives of the title compound.

| Enzyme Class | Potential Transformation on Derivative | Substrate Example | Product Type |

| Nitroreductase | Reduction of nitro group | This compound | 4-Bromo-3-iodo-pyridin-5-amine |

| Alcohol Dehydrogenase | Asymmetric reduction of ketone | 1-(4-Bromo-3-iodo-5-nitropyridin-X-yl)ethan-1-one | Chiral secondary alcohol |

| Amine Oxidase/Ene-Imine Reductase | Dearomatization/reduction cascade | N-Alkyl-4-bromo-3-iodo-5-nitropyridinium | Chiral substituted piperidine |

Flow Chemistry Applications for Efficient Synthesis

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch methods. researchgate.net Reactions are performed in a continuously flowing stream within a network of tubes or microreactors, allowing for precise control over parameters like temperature, pressure, and reaction time. beilstein-journals.orgresearchgate.net This methodology is particularly well-suited for hazardous reactions, such as nitration, by minimizing the volume of reactive intermediates at any given time. researchgate.netresearchgate.net

The synthesis of this compound likely involves energetic nitration steps. A two-step continuous flow synthesis of 4-nitropyridine (B72724) from pyridine N-oxide has been successfully demonstrated, achieving high yield and throughput while ensuring safety by minimizing the accumulation of the potentially explosive nitrated intermediate. researchgate.netnjtech.edu.cn This precedent suggests that a similar flow-based approach could be developed for the nitration and subsequent halogenation of a pyridine precursor to safely and efficiently produce this compound on a larger scale. Moreover, subsequent functionalization reactions, such as catalytic hydrogenation of the nitro group, have also been adapted to flow systems, enabling the synthesis of key intermediates like (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine with high conversion and selectivity. researchgate.netacs.org The integration of multiple reaction and purification steps into a single, automated flow sequence could streamline the derivatization of the this compound scaffold. nih.gov

| Reaction Type | Advantage in Flow Chemistry | Relevance to this compound |

| Nitration | Enhanced heat transfer, minimized reaction volume, improved safety. researchgate.netresearchgate.net | Safer and more scalable synthesis of the core scaffold. |

| Catalytic Hydrogenation | Precise control of H₂ pressure and temperature, improved catalyst handling. researchgate.net | Efficient reduction of the nitro group to an amine. |

| Cross-Coupling | Rapid optimization, potential for higher yields, easier scale-up. | High-throughput derivatization at C-Br and C-I positions. |

Advanced Computational Predictions for Novel Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the reactivity of organic molecules. bohrium.com These methods allow for the calculation of molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and reaction energetics, providing insights that guide synthetic planning. bohrium.comcam.ac.uk For complex molecules like substituted pyridines, computational studies can predict sites of electrophilic or nucleophilic attack and explain the influence of various substituents on reactivity. cam.ac.ukoberlin.edu